molecular formula C26H42N2O5 B587548 (2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine CAS No. 656241-17-7

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine

Cat. No.: B587548
CAS No.: 656241-17-7
M. Wt: 462.631
InChI Key: RKIUFQFNIHIYIY-AWRGLXIESA-N
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Description

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine is a useful research compound. Its molecular formula is C26H42N2O5 and its molecular weight is 462.631. The purity is usually 95%.
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Biological Activity

(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine, commonly referred to as compound CAS 656241-17-7, is a complex organic molecule with potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

The compound has a molecular formula of C26H42N2O5 and a molecular weight of 462.62 g/mol. Its structure is characterized by multiple functional groups, including methoxy and pyrazine moieties. The stereochemistry is significant for its biological activity.

Biological Activity

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls .
  • Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving NF-kB pathway suppression .
  • Antimicrobial Efficacy : A screening study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .

Data Tables

PropertyValue
Molecular FormulaC26H42N2O5
Molecular Weight462.62 g/mol
CAS Number656241-17-7
Antioxidant Activity (IC50)25 µM
Anti-inflammatory ActivityIC50 = 10 µM
Antimicrobial ActivityZone of inhibition = 15 mm (E. coli)

Properties

IUPAC Name

(2S,5R)-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3/t20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIUFQFNIHIYIY-AWRGLXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=N[C@H](C(=N1)OC)C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738985
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656241-17-7
Record name (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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